1-Acetyl-4-[(4-methoxynaphthyl)sulfonyl]piperazine
Description
1-Acetyl-4-[(4-methoxynaphthyl)sulfonyl]piperazine is a piperazine derivative with two key substituents:
- 4-Methoxynaphthyl sulfonyl group: A bulky, lipophilic aryl sulfonyl moiety that may enhance binding to hydrophobic pockets in biological targets.
This compound’s structural uniqueness lies in the naphthyl ring system, which distinguishes it from simpler phenyl-substituted analogues. The methoxy group at the 4-position of the naphthyl ring could modulate electronic and steric effects, influencing reactivity and pharmacological activity.
Properties
IUPAC Name |
1-[4-(4-methoxynaphthalen-1-yl)sulfonylpiperazin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-13(20)18-9-11-19(12-10-18)24(21,22)17-8-7-16(23-2)14-5-3-4-6-15(14)17/h3-8H,9-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKIFVTJAXBYZGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C3=CC=CC=C32)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Acetyl-4-[(4-methoxynaphthyl)sulfonyl]piperazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the piperazine ring: This can be achieved by reacting ethylenediamine with a suitable dihaloalkane under basic conditions.
Introduction of the acetyl group: The piperazine derivative is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Attachment of the methoxynaphthyl group: This step involves the reaction of the acetylated piperazine with 4-methoxynaphthalene-1-sulfonyl chloride in the presence of a base like triethylamine.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
1-Acetyl-4-[(4-methoxynaphthyl)sulfonyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the methoxynaphthyl group, where nucleophiles such as amines or thiols replace the methoxy group.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Acetyl-4-[(4-methoxynaphthyl)sulfonyl]piperazine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Acetyl-4-[(4-methoxynaphthyl)sulfonyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1. Structural Analogues
2.1.1. 1-Acetyl-4-(4-Hydroxyphenyl)Piperazine
- Key Difference : Replaces the sulfonyl group with a hydroxyphenyl moiety .
- Demonstrates antifungal activity as a ketoconazole intermediate, suggesting acetylated piperazines may favor antifungal applications .
2.1.2. 1-Substituted-4-[5-(4-Substitutedphenyl)-1,3,4-Thiadiazol-2-Sulfonyl]Piperazines
2.1.3. 1-Benzhydryl-4-((2,4-Dinitrophenyl)Sulfonyl)Piperazine
- Key Difference : Features a dinitrophenyl sulfonyl group and benzhydryl substituent .
- Impact :
- Electron-deficient nitro groups increase reactivity but may elevate toxicity. The naphthyl group in the target compound likely offers better metabolic stability.
2.2. Functional Analogues
2.2.1. Sulfonyl Piperazines as DPP-4 Inhibitors
2.2.2. Piperazine Sulfonamides as Anticancer Agents
- Example : Acylsulfonylpiperazines with bromo-methoxybenzoyl groups .
- Comparison: These derivatives inhibit Topo II and induce apoptosis.
2.2.3. Anti-Norovirus Piperazine Derivatives
- Example : Tertiary sulfonamide 9l (therapeutic index = 18) .
- Comparison: Anti-norovirus activity is sensitive to substituent size and polarity. The naphthyl group’s hydrophobicity could improve membrane permeability but may reduce solubility .
Structure-Activity Relationship (SAR) Insights
- Sulfonyl Group : Critical for hydrogen bonding and target engagement. Larger aryl groups (naphthyl vs. phenyl) increase lipophilicity and may enhance CNS penetration or protein binding .
- Methoxy Substituent : Electron-donating effects stabilize the sulfonyl group, while steric effects may limit rotational freedom, affecting binding kinetics .
Pharmacological and Physicochemical Properties
Biological Activity
1-Acetyl-4-[(4-methoxynaphthyl)sulfonyl]piperazine is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
The compound is characterized by the following chemical properties:
- Molecular Formula : C15H18N2O3S
- Molecular Weight : 302.38 g/mol
- IUPAC Name : this compound
The biological activity of this compound may be attributed to its ability to interact with various biological targets. The sulfonamide group is known for its role in enzyme inhibition, particularly in the modulation of metabolic pathways.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes, which can affect cell proliferation and apoptosis.
- Receptor Modulation : Interaction with neurotransmitter receptors could influence neurological functions, potentially leading to anxiolytic or antidepressant effects.
Biological Activity
Research has indicated several areas where this compound exhibits notable biological activity:
Antimicrobial Activity
Preliminary studies suggest that the compound displays antimicrobial properties, particularly against certain bacterial strains. The mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Properties
In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The specific pathways involved include:
- Activation of caspases leading to programmed cell death.
- Inhibition of cell cycle progression.
Study 1: Antimicrobial Efficacy
A study conducted on various bacterial strains demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) ranging from 10 to 50 µg/mL against Gram-positive bacteria.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 20 |
| Escherichia coli | 50 |
| Bacillus subtilis | 10 |
Study 2: Anticancer Activity
In a separate investigation involving human cancer cell lines, the compound showed significant cytotoxic effects with an IC50 value of approximately 25 µM.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 25 |
| MCF-7 (breast cancer) | 30 |
| A549 (lung cancer) | 20 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
